Antimycin A3

Description

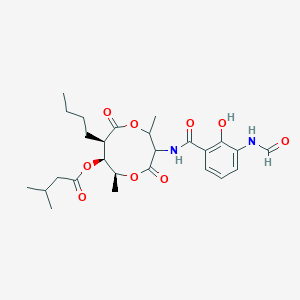

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,6S,7R,8R)-8-butyl-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N2O9/c1-6-7-9-18-23(37-20(30)12-14(2)3)16(5)36-26(34)21(15(4)35-25(18)33)28-24(32)17-10-8-11-19(22(17)31)27-13-29/h8,10-11,13-16,18,21,23,31H,6-7,9,12H2,1-5H3,(H,27,29)(H,28,32)/t15-,16+,18-,21+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVEVXUMVNWSNIG-PDPGNHKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H]1[C@H]([C@@H](OC(=O)[C@H]([C@H](OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7037189 | |

| Record name | Antimycin A3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7037189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116095-17-1, 522-70-3, 58239-09-1 | |

| Record name | Antimycin A3b | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116095171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antimycin A3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58239 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Antimycin A3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7037189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2R-(2R*,3S*,6S*,7R*,8R*)]-8-butyl-3-(3-formamidosalicylamido)-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl isovalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.579 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANTIMYCIN A3B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97YBD5W80B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Purothionin AII | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039001 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Genetic Regulation of Antimycin A3

Biosynthetic Origin and Producing Organisms

Antimycin A3, like other antimycins, is a natural product synthesized by various species of Gram-positive bacteria, most notably from the genus Streptomyces. researchgate.netwikipedia.org These filamentous actinomycetes are well-known producers of a wide array of secondary metabolites, including many clinically significant antibiotics. researchgate.net The antimycin biosynthetic pathway was first elucidated in Streptomyces albus S4. nih.gov this compound was initially isolated from Streptomyces blastimyceticus in 1958, where it is co-produced with antimycin A4. bioaustralis.com

Antimycins are generated by a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) assembly line. researchgate.netwikipedia.org The biosynthesis of these compounds is widespread among Actinobacteria, with numerous putative antimycin biosynthetic gene clusters (BGCs) identified in the genomes of various genera, including Actinospica, Saccharopolyspora, and Streptacidiphilus. nih.govplos.org

Antimycin Biosynthetic Gene Cluster (BGC) Organization

The genetic blueprint for antimycin production is encoded within a dedicated biosynthetic gene cluster (BGC). nih.gov In S. albus, the antimycin (ant) BGC is approximately 25 kb in size and comprises 15 genes organized into four polycistronic operons: antBA, antCDE, antGF, and antHIJKLMNO. nih.govnih.govresearchgate.net These gene clusters exhibit a high degree of synteny, or conserved gene order, across different producing organisms. nih.govresearchgate.net

Based on the presence or absence of specific genes, antimycin BGCs are categorized into four main architectures:

S-form (short-form): Lacks both antP (a kynureninase) and antQ (a phosphopantetheinyl transferase). nih.govwhiterose.ac.uk

L-form (long-form): Contains both antP and antQ. nih.govwhiterose.ac.uk

IP-form (intermediate-form): Lacks antP but contains antQ. nih.govwhiterose.ac.uk

IQ-form (intermediate-form): Contains antP but lacks antQ. nih.govwhiterose.ac.uk

The functions of the genes within the antimycin BGC are highly specialized, directing the assembly of the complex antimycin molecule. whiterose.ac.uk

Hybrid Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) Assembly Line

The core scaffold of this compound is assembled by a sophisticated enzymatic machinery that combines elements of both polyketide and non-ribosomal peptide synthesis. researchgate.netnih.gov This hybrid system is responsible for the iterative condensation of simple building blocks to form the complex macrolactone ring characteristic of antimycins. ebi.ac.uk

The key components of this assembly line are encoded by the antC and antD genes. d-nb.infobeilstein-journals.org

antC encodes a di-modular non-ribosomal peptide synthetase (NRPS). researchgate.netwhiterose.ac.uk

antD encodes a uni-modular polyketide synthase (PKS). researchgate.netwhiterose.ac.uk

The NRPS component is responsible for selecting and activating an amino acid precursor, while the PKS component iteratively adds extender units derived from small carboxylic acids. nih.govebi.ac.uk This integrated process results in the formation of the nine-membered dilactone core of the antimycin molecule. acs.org

Genes Encoding Unusual Starter Unit Biosynthesis (e.g., 3-aminosalicylate or 3-formamidosalicyl CoA)

A distinctive feature of antimycin biosynthesis is the incorporation of an unusual starter unit, 3-formamidosalicylate (3-FAS). researchgate.net The biosynthesis of this crucial precursor is a multi-step process encoded by a suite of genes within the BGC, specifically the antFGHIJKLNO operon. nih.govresearchgate.netresearchgate.net

The pathway begins with the amino acid tryptophan. beilstein-journals.org The key steps and the genes involved are:

Tryptophan oxidation: The antN gene encodes a tryptophan-2,3-dioxygenase, which opens the indole (B1671886) ring of tryptophan to produce N-formyl-L-kynurenine. d-nb.infobeilstein-journals.org

Conversion to anthranilate: In L-form gene clusters, the antP gene, a kynureninase, is thought to convert N-formyl-L-kynurenine to anthranilate. researchgate.netbeilstein-journals.org S-form clusters lack antP and likely utilize a kynureninase from primary metabolism. beilstein-journals.org

Formation of 3-aminosalicylate: A series of enzymes encoded by the ant cluster, including a multicomponent oxygenase (encoded by antH-L), are involved in converting anthranilate to 3-aminosalicylate. researchgate.net

N-formylation: The antO gene product, a lipase (B570770) homolog, is predicted to install the N-formyl group, leading to the final 3-formamidosalicyl moiety. beilstein-journals.orgnih.gov

This unusual starter unit is then activated to its coenzyme A (CoA) thioester, 3-formamidosalicyl-CoA, before being loaded onto the NRPS-PKS assembly line. nih.gov

Genes Encoding Tailoring Enzymes

Following the assembly of the core antimycin scaffold, a series of "tailoring" enzymes modify the structure to generate the final bioactive molecule. beilstein-journals.org The antimycin BGC contains two key tailoring enzymes encoded by the antB and antO genes. beilstein-journals.orgresearchgate.net

antB : This gene encodes a discrete acyltransferase that is responsible for attaching the C-8 acyloxyl group. d-nb.infobeilstein-journals.org This transesterification reaction is a critical step for generating chemical diversity within the antimycin family. nih.gov AntB likely acts after the formation of the dilactone core. d-nb.infonih.gov

antO : As mentioned previously, AntO is a lipase homologue predicted to be responsible for the N-formylation of the 3-aminosalicylate moiety. beilstein-journals.orgnih.gov This modification is crucial for the biological activity of antimycins. researchgate.net

The functions of these tailoring enzymes are essential for producing the structurally diverse and biologically active members of the antimycin family.

Genes Encoding Acyltransferase for Chemical Diversity

The chemical diversity observed in the antimycin family, particularly at the R1 and R2 positions of the macrolactone ring, is largely attributed to the promiscuity of specific enzymes within the biosynthetic pathway. d-nb.infonih.gov

The acyltransferase encoded by the antB gene plays a pivotal role in generating diversity at the R1 position by accepting a variety of acyl-CoA substrates. d-nb.infonih.gov In vitro studies have demonstrated that AntB is remarkably promiscuous and can utilize a wide range of substrates, including those not naturally found in antimycins. researchgate.net

Diversity at the R2 position is influenced by the AT domain of the PKS module, AntD. d-nb.info This domain, in conjunction with the crotonyl-CoA reductase homologue AntE, can incorporate different acylmalonyl-CoA extender units, leading to variations in the alkyl side chain. d-nb.info

Regulatory Mechanisms of Antimycin Biosynthesis

The production of antimycins is a tightly regulated process, ensuring that these potent compounds are synthesized at the appropriate time in the bacterial life cycle. nih.govbeilstein-journals.org The regulation of the antimycin BGC is complex and involves at least two key regulatory proteins. nih.govbiorxiv.org

σAntA : The antA gene, located within the BGC, encodes an orphan extracytoplasmic function (ECF) RNA polymerase sigma factor named σAntA. d-nb.infonih.gov This sigma factor is a key activator of antimycin biosynthesis, directly controlling the transcription of the antGF and antHIJKLMNO operons, which are responsible for producing the 3-aminosalicylate starter unit. nih.govuea.ac.ukpeerj.com Interestingly, σAntA lacks a cognate anti-sigma factor, suggesting a unique mode of regulation. biorxiv.orgasm.org Its activity is, in part, controlled by the ClpXP protease. nih.govbiorxiv.org

FscRI : The expression of the antBA and antCDE operons is controlled by FscRI, a LuxR-family regulator from the candicidin (B1668254) biosynthetic gene cluster. nih.govnih.govresearchgate.net This demonstrates a level of cross-regulation between different secondary metabolite pathways.

This hierarchical regulatory cascade ensures the coordinated expression of the entire antimycin biosynthetic gene cluster. nih.govresearchgate.net

Role of Extracytoplasmic Function (ECF) RNA Polymerase σ Factors

A key and unusual feature of antimycin biosynthesis regulation is the involvement of an Extracytoplasmic Function (ECF) RNA polymerase sigma factor, designated σAntA. nih.govnih.gov ECF sigma factors are a class of proteins that guide RNA polymerase to specific gene promoters, thereby initiating transcription. frontiersin.orgfrontiersin.org While they typically regulate cellular responses to environmental stress or are involved in morphological differentiation, the use of a cluster-situated ECF sigma factor to control the biosynthesis of a secondary metabolite like antimycin in Streptomyces is rare. nih.govasm.org

The σAntA factor, encoded by the antA gene within the antimycin biosynthetic gene cluster, plays a critical role in the production pathway. d-nb.infowhiterose.ac.uk Research has demonstrated that σAntA directly activates the transcription of two key operons: antGF and antHIJKLMNO. nih.govasm.orgresearchgate.net These operons encode the enzymatic machinery required for the synthesis of 3-aminosalicylate (3-ASA), a crucial and unusual precursor that forms the starter unit for the entire antimycin molecule. nih.govnih.govresearchgate.net The production of 3-ASA is absolutely essential for antimycin biosynthesis, highlighting the indispensable role of σAntA. nih.govresearchgate.net

Intriguingly, σAntA is classified as an "orphan" ECF sigma factor because it lacks a corresponding, co-encoded anti-sigma factor. nih.govasm.orgresearchgate.net In typical ECF systems, an anti-sigma factor binds to and sequesters the sigma factor, releasing it only in response to a specific stimulus. frontiersin.orguniprot.org The absence of a cognate anti-sigma factor for σAntA points to a unique regulatory mechanism. asm.org Studies have revealed that the activity of σAntA is controlled at the level of protein stability through proteolysis. asm.org The abundance of the σAntA protein is regulated by the ClpXP protease system. asm.orgresearchgate.net Orthologs of σAntA possess a conserved C-terminal di-alanine (Ala-Ala) motif, which acts as a recognition signal for degradation by ClpXP. nih.govnih.govasm.org Experimental alteration of these terminal residues to aspartate-aspartate (Asp-Asp) resulted in increased expression of the target operons, confirming that this motif is a key element in controlling the levels of active σAntA in the cell. nih.govnih.govresearchgate.net

The promoters for the antG and antH genes, which are regulated by σAntA, feature highly conserved -10 and -35 sequence elements across different antimycin-producing strains. nih.govnih.govresearchgate.net This conservation suggests a common and evolutionarily maintained mechanism of regulation mediated by σAntA. nih.govnih.gov

| Regulator | Target Operons | Function of Target Operons | Reference |

|---|---|---|---|

| σAntA | antGF and antHIJKLMNO | Biosynthesis of the 3-aminosalicylate (3-ASA) starter unit. | nih.govasm.orgresearchgate.net |

Coordinate Regulation with Other Secondary Metabolite Pathways

The regulation of the antimycin gene cluster is not entirely self-contained; it is intricately linked with the biosynthetic pathway of another, structurally unrelated secondary metabolite. nih.govnih.gov A remarkable instance of cross-regulation has been discovered between the antimycin and the candicidin biosynthetic gene clusters in Streptomyces albus S4. nih.govasm.org Candicidin is a polyene antifungal agent. nih.gov

This coordinate control is mediated by FscRI, a PAS-LuxR family transcriptional regulator whose gene is located within the candicidin cluster. nih.govmdpi.com FscRI directly activates the transcription of the antBA and antCDE operons in the antimycin gene cluster. asm.orgwhiterose.ac.uknih.gov This direct interaction was confirmed by chromatin immunoprecipitation sequencing (ChIP-seq), which identified FscRI binding sites in the promoter regions of these operons. nih.gov The antCDE operon encodes the core non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) assembly line, while the antBA operon includes a tailoring enzyme and the gene for the σAntA regulator itself. asm.orgd-nb.info

This discovery represents the first documented case of a regulator from one biosynthetic gene cluster directly controlling the expression of genes in a separate cluster that produces a chemically different class of natural product. nih.govnih.govasm.org This regulatory strategy appears to be a conserved feature specifically associated with the short-form (S-form) of the antimycin gene cluster. nih.govnih.govasm.org

This cross-regulation establishes a hierarchical and integrated control system. The model for this regulation posits that FscRI, the candicidin cluster-situated regulator, initiates the process by activating the expression of the core antimycin assembly machinery (antCDE) and the antBA operon. asm.orgresearchgate.netmdpi.com The subsequent expression of σAntA (from the antBA operon) then activates the production of the 3-ASA starter unit by transcribing the antGF and antHIJKLMNO operons. asm.orgresearchgate.net This ensures that the core machinery and the specific starter unit are synthesized in a coordinated fashion. This intricate regulatory network demonstrates a sophisticated mechanism by which bacteria can co-regulate the production of distinct bioactive compounds. nih.govmdpi.com

| Regulator | Source Gene Cluster | Target Gene(s)/Operon(s) in Antimycin Cluster | Regulatory Action | Reference |

|---|---|---|---|---|

| FscRI | Candicidin | antBA, antCDE | Positive (Activation) | nih.govnih.govmdpi.com |

Molecular Mechanism of Action in Cellular Respiration

Inhibition of Mitochondrial Electron Transport Chain (ETC) Complex III

The most significant impact of Antimycin A3 is its precise targeting of Complex III, also known as the cytochrome bc1 complex or ubiquinol (B23937):cytochrome c oxidoreductase wikipedia.orglibretexts.orgnih.govcaymanchem.com.

This compound exhibits high specificity for the quinone reduction site (Qi site) within the cytochrome bc1 complex nih.govnih.govescholarship.orgresearchgate.net. This binding is crucial for its inhibitory activity, effectively blocking the electron transfer pathway at this specific location researchgate.net. Studies have shown that this compound binds to the Q(inner) site of mitochondrial complex III caymanchem.com. The N-formylamino-salicylamide group of antimycin is largely responsible for this binding specificity nih.gov.

Upon binding to the Qi site, this compound prevents the oxidation of ubiquinol (QH2) to ubiquinone (Q) wikipedia.orgtoku-e.com. Ubiquinol is a mobile electron carrier that transfers electrons to Complex III. By blocking this step, this compound halts the forward flow of electrons from ubiquinol to cytochrome c, a key function of Complex III wikipedia.orgnih.govresearchgate.net. This disruption also leads to a restricted ubiquinol oxidation capacity nih.gov.

The cytochrome bc1 complex operates via a mechanism known as the Q-cycle, which involves the transfer of electrons from ubiquinol to cytochrome c, coupled with the translocation of protons across the inner mitochondrial membrane libretexts.orgnih.gov. This compound's binding at the Qi site directly interferes with this Q-cycle, blocking the reaction and disrupting the coordinated electron and proton movements wikipedia.orgnih.govescholarship.orgresearchgate.net. This blockage prevents the re-oxidation of cytochrome b hemes and the subsequent transfer of electrons to the next component in the chain conicet.gov.ar.

The Q-cycle, and indeed the entire electron transport chain, is responsible for pumping protons from the mitochondrial matrix into the intermembrane space, thereby establishing an electrochemical proton gradient across the inner mitochondrial membrane libretexts.org. By inhibiting Complex III and perturbing the Q-cycle, this compound disrupts this crucial proton pumping activity wikipedia.orglibretexts.orgresearchgate.net. This leads to a collapse of the proton gradient, a fundamental requirement for ATP synthesis wikipedia.orgresearchgate.net.

The proton gradient generated by the ETC serves as the driving force for ATP synthase, the enzyme responsible for producing ATP through oxidative phosphorylation libretexts.org. With the proton gradient disrupted by this compound, protons can no longer flow through ATP synthase to generate ATP wikipedia.orgresearchgate.net. Consequently, this compound effectively inhibits ATP production, leading to cellular energy depletion wikipedia.orgresearchgate.netcaymanchem.comresearchgate.net. This inhibition of respiration and ATP synthesis is a primary mechanism by which this compound exerts its toxic effects wikipedia.orgresearchgate.netresearchgate.net.

Consequences for Proton Gradient Formation Across the Inner Mitochondrial Membrane

Potential Impact on Other Mitochondrial ETC Complexes (e.g., Complex IV inhibition by Antimycin A1)

While this compound's primary target is Complex III, some studies have indicated that related antimycins may also affect other complexes. For instance, Antimycin A1 has been shown to inhibit both Complex III and Complex IV of the mitochondrial electron transport chain nih.gov. Antimycin A itself is known to block the reduction of cytochrome c1, a step involving Complex III, and has been used in conjunction with myxothiazol (B1677603) (another Complex III inhibitor) to achieve complete inhibition of Complex III royalsocietypublishing.org. Research has also explored the potential of inhibiting Complex IV alongside other pathways to achieve specific cellular effects royalsocietypublishing.orgnih.gov.

Data Table 1: Inhibitory Activity of this compound

| Target/Process | IC50/Ki Value | Organism/Mitochondria Type | Reference |

| Mitochondrial Respiration | 38 nM | Isolated rat liver | caymanchem.com |

| ATP-Citrate Lyase | 60.1 µM | Rat liver | caymanchem.com |

Cellular and Molecular Biological Activities Beyond Respiration Inhibition

Modulation of Apoptotic Pathways

Antimycin A3 has been shown to directly engage with and modulate core components of the intrinsic apoptotic pathway. This involves interactions with the Bcl-2 family of proteins, leading to downstream effects on mitochondrial integrity and the activation of the caspase cascade, ultimately culminating in programmed cell death.

A significant aspect of this compound's pro-apoptotic activity lies in its ability to interact with anti-apoptotic members of the Bcl-2 protein family, such as Bcl-2 and Bcl-xL. nih.govnih.govnih.gov These proteins are critical regulators of apoptosis, and their inhibition is a key mechanism for inducing cell death, particularly in cancer cells where they are often overexpressed. acs.orgcellsignal.cnscirp.org

Computational molecular docking studies have predicted that this compound interacts with the hydrophobic groove of anti-apoptotic Bcl-2 proteins, a region essential for their function. nih.govnih.govnih.govcore.ac.uk This groove, formed by the BH1, BH2, and BH3 domains, is the binding site for pro-apoptotic proteins. researchgate.netgoogleapis.com By occupying this groove, this compound mimics the action of BH3-only proteins, which are natural antagonists of anti-apoptotic Bcl-2 members. nih.govcore.ac.uk The binding of this compound to this hydrophobic pocket has been demonstrated for both Bcl-2 and Bcl-xL. nih.govacs.org

Experimental evidence supports the computational predictions, demonstrating that this compound competitively binds with BH3 peptides to recombinant Bcl-2. nih.govacs.orgacs.orgacs.orgresearchgate.net Specifically, Antimycin A has been shown to compete with a Bak BH3 peptide for binding to Bcl-2. nih.govacs.orgacs.orgacs.orgresearchgate.netresearchgate.net This competitive interaction indicates that this compound directly interferes with the protein-protein interactions that are crucial for the anti-apoptotic function of Bcl-2 and Bcl-xL. The ability of this compound to displace BH3 peptides from the hydrophobic groove underscores its role as a BH3 mimetic. core.ac.uk

Further elucidating its mechanism of action, Antimycin A has been found to directly inhibit the pore-forming activity of Bcl-xL in synthetic liposomes. nih.govacs.orgacs.org This demonstrates that a small, non-peptide molecule can directly interfere with the function of Bcl-2 family proteins. nih.govacs.orgacs.org This inhibitory effect on pore formation is a critical aspect of its pro-apoptotic function, as the formation of pores in the mitochondrial outer membrane is a key step in the release of pro-apoptotic factors. The 2-methoxy derivative of this compound, while inactive as a respiratory inhibitor, retains this ability to inhibit Bcl-xL pore-forming activity. nih.govacs.org

Treatment with this compound leads to significant morphological and functional changes in mitochondria, characteristic of the early stages of apoptosis. The compound induces mitochondrial swelling and a rapid loss of mitochondrial membrane potential (ΔΨm). nih.govnih.govnih.gov This effect has been observed in various cell types, including human retinal pigment epithelium (RPE) cells and human lung cancer A549 cells. nih.govnih.govresearchgate.net In RPE cells, Antimycin A exposure resulted in swollen mitochondria with damaged cristae structures. nih.govnih.gov The loss of mitochondrial membrane potential is a critical event in apoptosis, as it precedes the release of cytochrome c and the activation of downstream caspases. tandfonline.com

Table 1: Effects of this compound on Mitochondrial Integrity

| Cell Type | Observation | Reference |

|---|

The apoptotic cell death induced by this compound often involves the activation of caspases, a family of cysteine proteases that execute the final stages of apoptosis. numberanalytics.com In mesothelioma cells, treatment with 2-methoxy this compound led to caspase activation. tandfonline.com However, the role of caspases in this compound-induced cell death can be cell-type specific. In human leukemia HL-60 cells, Antimycin A-induced cell death was found to be independent of caspase-3 activation and cytochrome c release. researchgate.netnih.gov Instead, it involved the translocation of apoptosis-inducing factor (AIF) from the mitochondria to the nucleus, a process dependent on nitric oxide production and PARP activation. researchgate.netnih.gov The activation of caspases, when it occurs, leads to the proteolytic cleavage of a wide array of cellular substrates, resulting in the characteristic morphological and biochemical features of apoptosis. numberanalytics.com The activation of caspase-3, in particular, is a key step that can trigger accelerated muscle proteolysis in catabolic conditions. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Antimycin A |

| This compound |

| 2-methoxy this compound |

| Bcl-2 |

| Bcl-xL |

| Bak |

| Cytochrome c |

| Apoptosis-Inducing Factor (AIF) |

| Nitric Oxide |

Competitive Binding with BH3 Peptides

Modulation of c-Myc Protein Degradation

This compound has been identified as a compound that accelerates the degradation of the c-Myc protein, a key regulator of cell proliferation and growth. nih.govnih.gov Elevated levels of c-Myc are associated with various cancers, making it a target for potential anticancer therapies. nih.govgoogle.com However, directly targeting c-Myc has proven difficult due to its protein structure. nih.govgoogle.com

This compound enhances the phosphorylation of c-Myc at a specific site, threonine-58. nih.govnih.gov This phosphorylation event is a critical step that flags the c-Myc protein for degradation. fredhutch.orgplos.org Following phosphorylation, the c-Myc protein is targeted by the ubiquitin-proteasome system. nih.gov This system attaches ubiquitin molecules to the c-Myc protein, marking it for destruction by the 26S proteasome, a cellular machine that breaks down unwanted proteins. nih.govplos.org Studies have shown that treatment with antimycin A leads to an increase in the ubiquitination of c-Myc, confirming its role in promoting proteasome-mediated degradation. nih.gov The degradation of c-Myc is significantly reduced when threonine-58 is mutated, further highlighting the importance of this specific phosphorylation site. nih.gov

The mechanism by which this compound enhances c-Myc degradation involves the generation of reactive oxygen species (ROS) from damaged mitochondria. nih.govnih.gov These ROS, which are chemically reactive molecules containing oxygen, activate an enzyme called Glycogen Synthase Kinase 3 (GSK3). nih.govnih.gov GSK3 is a type of protein kinase that adds phosphate (B84403) groups to other proteins, and it exists in two forms, GSK3α and GSK3β. nih.govresearchgate.net The activity of GSK3 is normally kept in check by phosphorylation at specific inhibitory sites (serine-21 for GSK3α and serine-9 for GSK3β). nih.gov Antimycin A-induced ROS lead to a decrease in the phosphorylation at these inhibitory sites, thereby activating GSK3. nih.gov This activated GSK3 is then responsible for phosphorylating c-Myc at threonine-58, initiating its degradation. nih.gov The involvement of GSK3 is confirmed by the observation that inhibitors of GSK3 can prevent the antimycin A-induced degradation of c-Myc. nih.gov

Enhanced Phosphorylation and Proteasome-Mediated Degradation of c-Myc

Characterization of ROS-Dependent versus ROS-Independent Cellular Responses

The cellular responses to this compound are complex and involve both ROS-dependent and ROS-independent pathways. nih.govnih.gov The inhibition of cell growth by antimycin A is a result of these dual mechanisms. nih.gov The ROS-independent pathway affects cell growth regardless of the presence of c-Myc. nih.gov In contrast, the ROS-dependent pathway of growth inhibition is specifically observed in cells that express c-Myc. nih.govnih.gov This suggests that the ROS generated by antimycin A have a c-Myc-specific inhibitory effect on cell growth. nih.gov This finding has led to the proposal of using ROS inducers as a potential strategy for cancer therapy, particularly in cancers with high levels of c-Myc. nih.govnih.gov

Influence on Intracellular Calcium Dynamics

This compound has a notable impact on the concentration of calcium ions within cells ([Ca²⁺]i). cambridge.orgnih.gov It has been shown to increase the baseline levels of intracellular calcium. cambridge.org This effect is linked to its ability to induce mitochondrial dysfunction. science.gov The increase in intracellular calcium can be prevented by antioxidants and inhibitors of mitochondrial calcium release, indicating that it is a consequence of mitochondrial ROS production and subsequent calcium release from the mitochondria. nih.gov However, antimycin A can also inhibit the influx of calcium from outside the cell that is normally triggered by certain cellular signals. nih.gov This suggests a dual role where it promotes calcium release from internal stores while blocking its entry from the extracellular environment. nih.gov

Reactive Oxygen Species (ROS) Generation and Induction of Oxidative Stress

A primary and well-documented effect of this compound is the generation of reactive oxygen species (ROS) and the subsequent induction of oxidative stress. nih.govresearchgate.netmdpi.comnih.govsigmaaldrich.comspandidos-publications.com Antimycin A inhibits the electron transport chain at complex III, causing a buildup of electrons that are then transferred to molecular oxygen, creating superoxide (B77818) radicals. mdpi.comnih.gov This process disrupts the normal functioning of the mitochondria and leads to a state of oxidative stress, where the production of ROS overwhelms the cell's antioxidant defenses. researchgate.netnih.gov The generation of ROS by antimycin A has been observed in various cell types and is a key mechanism underlying many of its biological effects. science.govresearchgate.netspandidos-publications.com

Effects on Cellular Metabolism Beyond Respiration

The metabolic consequences of this compound activity are not confined to the disruption of the electron transport chain. The compound directly and indirectly modulates key metabolic enzymes and pathways.

This compound has been identified as a direct inhibitor of ATP-citrate lyase, an important enzyme in cellular metabolism responsible for synthesizing acetyl-CoA in the cytoplasm. nih.gov This inhibition occurs with a reported inhibitor constant (Ki) value of 60.1 µM. chemsrc.comcaymanchem.com The inhibition of this enzyme is a distinct metabolic effect, separate from the compound's impact on mitochondrial respiration. nih.govdeakin.edu.au A study of compounds from a Streptomyces species identified a group of antimycins, including A3, that inhibit ATP-citrate lyase with Ki values ranging from 4 to 60 µM. nih.gov

Inhibition of ATP-Citrate Lyase

Cell Cycle Modulation (e.g., G1 phase arrest)

Antimycin A has been shown to modulate the cell cycle, notably by inducing G1 phase arrest in certain cancer cell lines. nih.gov In a study using human lung cancer Calu-6 cells, Antimycin A treatment led to an arrest in the G1 phase of the cell cycle. nih.gov This effect was accompanied by specific changes in the levels of key cell cycle regulatory proteins. nih.gov The expression of the cyclin-dependent kinase inhibitor (CDKI) p27 was increased, while the levels of cyclin-dependent kinases CDK2, CDK4, and CDK6, as well as cyclins D1 and E, were decreased. nih.gov Similar G1 phase arrest has also been observed in A549 human pulmonary adenocarcinoma cells. researchgate.net

Table 1: Effect of Antimycin A on Cell Cycle Regulatory Proteins in Calu-6 Cells

| Protein | Effect of Antimycin A Treatment | Function |

| p27 | Increased Expression | Cyclin-dependent kinase inhibitor |

| CDK2 | Decreased Expression | Cyclin-dependent kinase |

| CDK4 | Decreased Expression | Cyclin-dependent kinase |

| CDK6 | Decreased Expression | Cyclin-dependent kinase |

| Cyclin D1 | Decreased Expression | Regulatory subunit of CDK4/6 |

| Cyclin E | Decreased Expression | Regulatory subunit of CDK2 |

This table is based on findings from a study on Calu-6 lung cancer cells. nih.gov

Other Specific Biological Activities (e.g., induction of carotenoid synthesis)

Beyond its effects on mammalian cells, Antimycin A exhibits other specific biological activities in different organisms. A notable example is its ability to induce the synthesis of carotenoids in the bacterium Mycobacterium marinum, particularly in dark conditions. nih.govcaymanchem.com In the green alga Chlorella pyrenoidosa, treatment with Antimycin A was found to substantially decrease the content of lutein (B1675518) and chlorophyll. researchgate.net

Interaction with Specific Protein Complexes Beyond ETC (e.g., ABCC4-MPP1 complex disruption)

Research has revealed that Antimycin A can interact with protein complexes entirely unrelated to the mitochondrial electron transport chain. A high-throughput screening identified Antimycin A as a small molecule capable of disrupting the interaction between the ABCC4 and MPP1 proteins. nih.gov The ABCC4 protein is a member of the multidrug resistance-associated proteins, and its interaction with the membrane protein MPP1 is associated with increased drug resistance in acute myeloid leukemia (AML). nih.gov By disrupting this complex, Antimycin A can reverse drug resistance in AML cell lines and primary patient cells, demonstrating a therapeutic potential independent of its mitochondrial effects. nih.govresearchgate.net

Structure Activity Relationship Sar Studies and Analogue Development

Identification of Key Structural Moieties for Biological Activity

SAR studies have successfully pinpointed several key structural components of the Antimycin A3 molecule that are indispensable for its biological function. These include the N-formylamino-salicyl group, the hydroxyl and amide functionalities within this moiety, the acidity of the phenolic hydroxyl group, and the specific stereochemistry of the dilactone ring.

The N-formylamino-salicyl group is widely recognized as the primary pharmacophore of this compound, responsible for the majority of its binding specificity. nih.govescholarship.org This aromatic head group is critical for the molecule's inhibitory action. nih.gov Studies have shown that modifications to this group can significantly impact biological activity. For instance, the N-formylamino group itself is considered important for the molecule's function. escholarship.org Research has also explored the impact of substituting the 3-formylamino group with other functional groups, noting that in analogues lacking this group, inhibitory activity can be partially restored by introducing nitro groups at the 3 or 5 position of the salicylamide (B354443) group. escholarship.org

The hydroxyl group and the amide bond within the 3-formamidosalicylyl moiety are critical for the biological activity of this compound. innovareacademics.inresearchgate.netcore.ac.uk The amide bond serves as the crucial linker connecting the salicylic (B10762653) acid head to the dilactone ring. nih.gov Research has demonstrated that N-methylation of this amide bond leads to a significant decrease in inhibitory potency, suggesting that the amide NH group likely participates in hydrogen bonding with its biological target. nih.gov

Furthermore, an intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the amide linkage is considered essential for maintaining a fixed conformation necessary for high inhibitory activity. escholarship.orgnih.gov The absence of this intramolecular hydrogen bond results in a drastic reduction in activity, by as much as four orders of magnitude. nih.gov This indicates the critical role of both the phenolic OH and the amide carbonyl groups in forming specific hydrogen bonds with residues at the binding site. nih.gov

Early structure-activity relationship studies highlighted the importance of a low pKa for the phenolic OH group for the potent inhibitory action of Antimycin A. nih.govescholarship.org A lower pKa value enhances the acidity of the phenolic hydroxyl group, which is a key feature for its interaction with the binding site. This acidic nature facilitates the formation of crucial hydrogen bonds.

Significance of Phenolic OH Group pKa

Design and Synthesis of Analogues with Modified Structures

The insights gained from SAR studies have paved the way for the rational design and synthesis of this compound analogues with modified structures. A primary focus of this research has been the alteration of the dilactone core, aiming to enhance or modify the biological activity profile of the parent compound.

Researchers have successfully synthesized analogues of this compound where the nine-membered dilactone core is either replaced with a different chemical scaffold or expanded to a larger ring system. innovareacademics.inresearchgate.netf1000research.com It has been demonstrated that the dilactone ring and its substituents can be substituted with a long-chain fatty amine while still retaining significant binding and inhibitory activity. nih.gov

In other approaches, the nine-membered dilactone core has been modified to an open-chain moiety. innovareacademics.incore.ac.uk For example, novel open-chain analogues of this compound were synthesized and showed greater anticancer activity against colorectal HCT-116 cells than the original compound. innovareacademics.intoku-e.com These open-chain analogues featured the introduction of hydroxyl groups, which was expected to improve their anticancer activity by increasing water solubility. innovareacademics.in

Furthermore, the nine-membered dilactone core has been expanded to an 18-membered tetralactone ring. researchgate.netf1000research.comscirp.org Molecular docking studies suggested that replacing the nine-membered ring with an 18-membered tetralactone core could significantly improve the inhibitory activity against the anti-apoptotic protein Bcl-2. scirp.org Synthesis of a polyhydroxylated 18-membered analogue of this compound resulted in a compound with greater anticancer activity against HeLa and breast cancer cells compared to the parent molecule. researchgate.net Another study showed that analogues with a polyhydroxylated 18-membered tetralactone core exhibited enhanced antimicrobial activity against Staphylococcus aureus compared to this compound. f1000research.com

Incorporation of 18-membered Polylactone or Polyhydroxylated Tetralactone Cores

Modifications on the Salicylamide Group

The 3-formamidosalicylamide moiety of this compound is a critical component for its biological activity. escholarship.org Early SAR studies highlighted that the N-formylamino-salicyl group is primarily responsible for the binding specificity of the molecule. nih.govescholarship.org More recent investigations have delved into specific modifications of this group to fine-tune the compound's properties.

A novel N-transacylation reaction has been developed for the site-specific functionalization of Antimycin A, allowing for the creation of new derivatives. acs.orgacs.org This method involves the acylation of the 3-(N-formylamino)salicylic acid portion, leading to a transacylation that removes the original formyl group and attaches a new acyl group. acs.org This has enabled the synthesis of several novel derivatives, some of which have shown selective cytotoxicity towards cancer cells over normal cells. acs.orgacs.org

Furthermore, research on related natural products like neoantimycins has underscored the importance of the N-formyl amino-salicylamide pharmacophore. researchgate.net This specific functionality was identified as a potent inhibitor of oncogenic K-Ras plasma membrane localization, an activity that is crucial for its anticancer effects. researchgate.net Structural studies have also revealed the importance of the phenolic hydroxyl group and an intramolecular hydrogen bond within the salicylamide group for high-affinity binding to its targets. nih.govescholarship.org

Generation of Derivatives with Decoupled Mechanisms

A significant breakthrough in this compound analogue development has been the creation of derivatives with decoupled mechanisms of action. These compounds separate the inhibition of mitochondrial respiration from other cytotoxic effects, such as the induction of apoptosis.

The most prominent example is 2-methoxythis compound (2-MeAA). d-nb.infowhiterose.ac.ukresearchgate.net By replacing the phenolic hydroxyl group on the salicylamide ring with a methoxy (B1213986) group, the resulting derivative loses its ability to inhibit the mitochondrial respiratory chain. whiterose.ac.ukresearchgate.netnih.gov However, 2-MeAA retains and in some cases enhances its ability to induce apoptosis by targeting anti-apoptotic proteins like Bcl-2 and Bcl-xL. whiterose.ac.uknih.govtandfonline.com This decoupling of activities reduces the general toxicity associated with respiratory chain inhibition while preserving the desired anticancer effects. nih.gov

This unique mechanism makes 2-MeAA a valuable tool for studying the distinct roles of Bcl-2 family proteins and suggests that such derivatives could be used in combination with traditional chemotherapeutics to overcome drug resistance in cancer cells. d-nb.infowhiterose.ac.uk Studies on other novel derivatives of Antimycin A have also shown that not all analogues exert their cytotoxicity through the same mechanism. nih.govresearchgate.net While some potently inhibit the respiratory chain, others primarily act by increasing reactive oxygen species or diminishing the mitochondrial membrane potential, indicating a diversification of mechanisms among the analogue family. nih.govresearchgate.net

Computational Approaches in Analogue Design and Characterization

Computational methods have become indispensable in the design and characterization of this compound analogues, accelerating the discovery of new and more potent compounds.

Molecular Docking and Simulation Studies

Molecular docking and simulation studies have been widely employed to predict how this compound and its analogues interact with their biological targets. researchgate.netscirp.orgcore.ac.ukresearchgate.netscispace.comresearchgate.net These in silico techniques model the three-dimensional structures of the ligands and their target proteins, such as Bcl-2, Mcl-1, and caspases, to simulate their binding. researchgate.netcore.ac.ukresearchgate.net

Software such as MOE (Molecular Operating Environment), AutoDock, and Schrondinger's Maestro are commonly used for these simulations. researchgate.netscirp.orgresearchgate.net The process typically involves preparing the 3D structures of the designed analogues and the target protein, followed by docking simulations to predict the most stable binding conformations. researchgate.netscirp.org These simulations provide insights into the specific amino acid residues involved in the interaction and the types of bonds formed (e.g., hydrogen bonds). researchgate.net For instance, docking studies of open-chain analogues with caspases helped identify promising candidates for inhibiting apoptosis in colorectal cancer. core.ac.uk Similarly, simulations of 18-membered ring analogues with Bcl-2 revealed stronger interactions compared to this compound, guiding the synthesis of more active compounds. scirp.orgresearchgate.net

Prediction and Evaluation of Binding Affinities and Interactions

A key outcome of molecular docking studies is the prediction and evaluation of binding affinities and interactions. researchgate.netscispace.comresearchgate.net These predictions are crucial for ranking potential drug candidates before undertaking costly and time-consuming synthesis and biological testing. mdpi.com

Binding affinity is often quantified by parameters such as the binding energy (e.g., ΔG) and the inhibition constant (pKi). researchgate.net Lower binding energies and higher pKi values generally indicate a stronger and more favorable interaction between the ligand and its target. researchgate.net For example, in a study designing analogues to target Bcl-2, compounds were ranked based on their low ΔG binding energy and high pKi affinity. researchgate.net

In addition to binding affinity, the nature of the interactions, particularly hydrogen bonding, is closely examined. researchgate.netresearchgate.net The number and strength of hydrogen bonds between an analogue and the active site of a target protein are often correlated with its inhibitory activity. researchgate.net Computational analyses have shown that modifications to the core structure or the salicylamide group of this compound can lead to an increased number of hydrogen bonds with the target, thereby enhancing binding affinity and biological efficacy. researchgate.net These computational predictions have proven to be a valuable guide in the rational design of more effective this compound analogues.

In Silico Assessment of Pharmaceutical Properties

In the realm of modern drug discovery, in silico assessment provides a crucial, preliminary evaluation of a compound's pharmaceutical potential. These computational methods, including molecular docking and the prediction of physicochemical properties, allow for the rapid screening of molecules, saving significant time and resources. For this compound and its derivatives, in silico studies have been instrumental in understanding their mechanism of action at a molecular level and in guiding the rational design of analogues with potentially enhanced therapeutic profiles.

Detailed Research Findings

Computational studies have primarily focused on molecular docking simulations and evaluating drug-likeness based on established principles like Lipinski's rule of five.

Molecular Docking Simulations:

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method has been extensively applied to this compound and its analogues to elucidate their interactions with key protein targets involved in apoptosis, such as the B-cell lymphoma 2 (Bcl-2) family of proteins (e.g., Bcl-xL, Mcl-1) and caspases. researchgate.netresearchgate.netcore.ac.uk

One study focused on the interaction between open-chain analogues of this compound and the anti-apoptotic protein Bcl-2, a known target in laryngeal cancer. nih.govresearchgate.net The in silico analysis, using docking software, calculated parameters such as the Gibbs Free Energy of binding (ΔG) and the predicted inhibition constant (pKi). nih.gov The results indicated that two open-chain analogues (Analogue 1 and Analogue 2) exhibited lower ΔG values and higher pKi values compared to the parent this compound, suggesting a more stable binding and higher affinity for the Bcl-2 receptor. nih.gov Furthermore, the analogues were predicted to form more hydrogen bond interactions with the receptor's active site. nih.gov

| Compound | Gibbs Free Energy (ΔG) (kcal/mol) | Predicted Inhibition Constant (pKi) (µM) | Number of H-Bond Interactions |

|---|---|---|---|

| This compound | -7.26 | 5.32 | 2 |

| Analogue 1 | -9.12 | 6.68 | 5 |

| Analogue 2 | -9.01 | 6.60 | 5 |

In a separate investigation targeting colorectal cancer, researchers performed docking studies of open-chain this compound analogues against caspases, which are critical enzymes in the apoptotic pathway. researchgate.netcore.ac.uk The study found that while this compound itself had a favorable binding energy, certain analogues demonstrated even better interactions. Analogue AMD4 showed the best binding interaction with a binding energy of -7.34 kcal/mol, closely followed by AMD2 at -7.33 kcal/mol, both surpassing this compound's value of -7.26 kcal/mol. researchgate.netcore.ac.uk

Similarly, when evaluating analogues against other Bcl-2 family members like Bcl-xl and Mcl-1, in silico docking identified specific derivatives with superior binding potential. researchgate.net For instance, an analogue designated as "amide 5" and an aromatic fragment "segment 14" showed the best interaction for inhibiting the Bcl-xl receptor. researchgate.netresearchgate.net

Drug-Likeness and Physicochemical Properties:

Beyond target binding, in silico tools are used to assess a compound's "drug-likeness," which predicts whether it possesses properties that would make it a likely candidate for an oral drug. A widely used guideline is Lipinski's rule of five. core.ac.uk A study assessing open-chain analogues of this compound evaluated their physicochemical properties against this rule. researchgate.netcore.ac.uk The assessment revealed that this compound itself, along with one of its intermediate analogues (AMD3), violated Lipinski's rule. researchgate.netcore.ac.uk However, two other analogues, AMD2 and intermediate amide AMD4, were found to be compliant, indicating better potential for oral bioavailability. researchgate.netcore.ac.uk The improved drug-likeness of the analogues was attributed to structural modifications, particularly the opening of the nine-membered dilactone core. core.ac.uk

| Compound | Molecular Weight (g/mol) | LogP | H-Bond Donors | H-Bond Acceptors | Lipinski's Rule of Five Compliance |

|---|---|---|---|---|---|

| This compound (AMY3) | 548.65 | Data Not Available | Data Not Available | Data Not Available | Fail |

| Analogue 2 (AMD2) | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Pass |

| Intermediate Amide 3 (AMD3) | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Fail |

| Intermediate Amide 4 (AMD4) | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Pass |

Note: Specific physicochemical data points for each compound were not fully detailed in the source material, but the compliance outcome was explicitly stated.

These in silico assessments collectively suggest that while this compound has notable biological activity, its pharmaceutical properties may be suboptimal. However, computational models have successfully guided the development of analogues, particularly open-chain derivatives, that exhibit both improved target binding affinity and more favorable drug-like characteristics, marking them as promising candidates for further investigation. researchgate.netcore.ac.uknih.gov

Research Methodologies and Experimental Models in Antimycin A3 Studies

In Vitro Cellular Models

In vitro cellular models are fundamental in elucidating the mechanisms of action of Antimycin A3. These models encompass a variety of cell types, including cancer cell lines, non-malignant cells, and microbial cultures, each providing unique insights into the compound's biological effects.

This compound and its analogs have been investigated across a wide spectrum of human cancer cell lines to determine their cytotoxic and apoptotic potential. The selection of cell lines is often guided by the expression levels of specific proteins, such as the anti-apoptotic Bcl-2 family members, which are frequently overexpressed in various cancers. scirp.orgkemdikbud.go.id

Commonly used cancer cell lines in this compound research include:

HeLa (Cervical Cancer): Studies have shown that Antimycin A inhibits the growth of HeLa cells by inducing apoptosis. nih.govresearchgate.net The IC50 value, the concentration at which 50% of cell growth is inhibited, for Antimycin A in HeLa cells has been reported to be approximately 50 µM. scirp.orgnih.govresearchgate.net

A549 (Lung Adenocarcinoma): Research indicates that Antimycin A significantly inhibits the growth of A549 cells by inducing cell cycle arrest and apoptosis. toku-e.comresearchgate.net The cytotoxic effects are observed with concentrations ranging from 2 to 100 µM over a 72-hour period. toku-e.comresearchgate.net

HL-60 (Promyelocytic Leukemia): Antimycin A has been demonstrated to induce apoptosis in human leukemia HL-60 cells. kemdikbud.go.idnih.gov These cells are a common model for studying the intrinsic apoptotic pathway. nih.gov

Jurkat (T-cell Leukemia): Jurkat cells, particularly those engineered to overexpress Bcl-2 or Bcl-xL, are utilized to study how this compound overcomes resistance to apoptosis. aacrjournals.org

HEP-2 (Laryngeal Cancer): Open-chain analogues of this compound have shown greater anticancer activity against HEP-2 cells than the parent compound, with IC50 values ranging from 31.6 µM to 46.3 µM. nih.gov

Mesothelioma Cell Lines (I45 and REN): A derivative, 2-methoxy this compound, has demonstrated significant growth inhibition and induction of apoptosis in these cell lines. tandfonline.com

Breast Cancer Cell Lines (e.g., MDA-MB-231): Given that Bcl-2 is overexpressed in a high percentage of breast cancers, these cell lines are logical targets for this compound and its analogs. scirp.orgresearchgate.net

Colorectal Cancer Cell Lines (e.g., HCT-116): Novel open-chain analogs of this compound have exhibited potent anticancer activity against HCT-116 cells. toku-e.com

Murine Leukemia Cells (P-388): These cells have been used to evaluate the cytotoxicity of this compound analogs like UK-3A. kemdikbud.go.id

Interactive Table: Effect of this compound and its Analogs on Various Cancer Cell Lines

To assess the selectivity of this compound and its derivatives, studies often include non-malignant and primary cell cultures as controls. This comparison is crucial for evaluating the potential therapeutic window of the compound.

WI-38 (Normal Human Lung Fibroblasts): These cells have been used to compare the cytotoxic effects of Antimycin A derivatives against cancerous A549 cells. acs.orgacs.org The goal is to identify analogs with selective toxicity towards cancer cells. acs.orgacs.org

Normal Human Mesenteric Endothelial Cells: In studies with 2-methoxy this compound, these cells showed limited toxicity compared to the significant growth inhibition observed in tumor cell lines. tandfonline.com

Primary Human Dermal Fibroblasts (HPF): The IC50 of Antimycin A in HPF cells was found to be approximately 150 µM, suggesting they are more resistant than some lung cancer cell lines like A549. researchgate.net

As4.1 (Juxtaglomerular Cells): These cells have been used to study the effects of Antimycin A on cell growth, apoptosis, and the generation of reactive oxygen species (ROS). iiarjournals.orgiiarjournals.org

Hepatocyte Cell Lines: Bcl-xL-expressing hepatocyte cell lines have been instrumental in demonstrating that these cells, while resistant to many anticancer drugs, are more sensitive to Antimycin A. nih.gov

The origins of this compound from Streptomyces species naturally lead to its investigation in microbial cultures, primarily for its antifungal properties.

Streptomyces sp.: this compound is isolated from various species of Streptomyces, including Streptomyces sp. 517-02 and Streptomyces kitazawensis. scirp.orgkemdikbud.go.idiiarjournals.orgiiarjournals.org

Antifungal Activity: The Antimycin complex was first noted for its potent antifungal activity. toku-e.com

Non-Malignant and Primary Cell Cultures

Biochemical and Functional Assays

A variety of biochemical and functional assays are employed to quantify the effects of this compound on cellular processes. These assays provide quantitative data on cell proliferation, viability, and the mechanisms of cell death.

These assays are fundamental to determining the cytotoxic effects of this compound.

MTT Assay: This colorimetric assay is widely used to assess cell viability by measuring the metabolic activity of cellular oxidoreductase enzymes. nih.goviiarjournals.orgiiarjournals.org It has been used to determine the IC50 values of this compound and its analogs in various cancer cell lines, including laryngeal HEP-2 and juxtaglomerular As4.1 cells. nih.goviiarjournals.orgiiarjournals.org

XTT Assay: Similar to the MTT assay, the XTT assay measures cell viability and was used to evaluate the cytotoxic effects of 2-methoxy this compound. tandfonline.com

Trypan Blue Exclusion Assay: This method distinguishes viable from non-viable cells based on membrane integrity and is used for cell counting. iiarjournals.orgiiarjournals.orgscience.gov

Cell Counting and Hoechst Staining: Direct cell counting and staining of nuclei with dyes like Hoechst 33342 are used to determine cell numbers and assess cell growth inhibition. nih.gov

ATP-based Luminescent Assays: These highly sensitive assays quantify ATP levels as a measure of cell viability. bioradiations.compromega.com

To confirm that cell death occurs via apoptosis, researchers utilize a range of specific assays.

Annexin V/Propidium Iodide (PI) Staining: This is a standard flow cytometry-based method to detect apoptosis. nih.govresearchgate.nettandfonline.comiiarjournals.org Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains late apoptotic or necrotic cells with compromised membranes. tandfonline.com This technique has been used to show that Antimycin A induces apoptosis in HeLa and mesothelioma cells. nih.govresearchgate.nettandfonline.com

Flow Cytometric Detection of Sub-G1 DNA Content: Analysis of DNA content by flow cytometry can identify a sub-G1 peak, which is indicative of apoptotic cells with fragmented DNA. nih.govresearchgate.netiiarjournals.org

DAPI Staining: This fluorescent stain binds to DNA and is used to visualize nuclear morphology. The presence of condensed or fragmented nuclei upon DAPI staining is a hallmark of apoptosis and has been observed in HeLa cells treated with Antimycin A. nih.govresearchgate.net

TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a characteristic of late-stage apoptosis. It was used to confirm apoptosis in mesothelioma cells treated with 2-methoxy this compound. tandfonline.com

Caspase Activity Assays: Fluorometric assays are used to measure the activity of key executioner caspases, such as caspase-3, to confirm their activation during apoptosis. tandfonline.comnih.gov

PARP Degradation Analysis: Western blotting can detect the cleavage of Poly (ADP-ribose) polymerase (PARP), a substrate for activated caspases, which is a hallmark of apoptosis. nih.govresearchgate.net

Cytochrome c Release: The release of cytochrome c from the mitochondria into the cytosol is a key event in the intrinsic apoptotic pathway and can be measured by microscopy or western blotting. nih.gov

Interactive Table: Biochemical and Functional Assays Used in this compound Research

Assays for Mitochondrial Function and Bioenergetics

The primary mechanism of this compound involves the disruption of mitochondrial function, specifically by inhibiting complex III of the electron transport chain (ETC). caymanchem.com Consequently, a variety of assays are employed to study its impact on mitochondrial bioenergetics.

Respirometry: High-resolution respirometry is a fundamental technique used to measure the rate of oxygen consumption in isolated mitochondria, cultured cells, or even tissues. nih.govmolinalab.commdpi.com In studies involving this compound, respirometry is used to quantify the degree of inhibition of mitochondrial respiration. For instance, the half-maximal inhibitory concentration (IC50) of this compound on mitochondrial respiration has been determined using this method. caymanchem.com By adding specific substrates for different mitochondrial complexes, researchers can pinpoint the site of inhibition to complex III.

Mitochondrial Membrane Potential (ΔΨm) Measurement: The mitochondrial membrane potential is a key indicator of mitochondrial health and is maintained by the pumping of protons across the inner mitochondrial membrane by the ETC. Assays using fluorescent dyes are commonly used to measure ΔΨm. nih.govarvojournals.orgthermofisher.com this compound, by blocking the ETC, causes a collapse of the mitochondrial membrane potential. This change can be qualitatively and quantitatively assessed using fluorescent probes.

ATP Synthesis Assays: As the primary function of mitochondria is to produce ATP through oxidative phosphorylation, measuring ATP levels is a direct way to assess the impact of this compound. A decrease in cellular or mitochondrial ATP synthesis following treatment with this compound confirms its inhibitory effect on the bioenergetic capacity of the mitochondria. nih.gov

Mitochondrial Swelling Assays: Mitochondrial swelling can be indicative of the opening of the mitochondrial permeability transition pore (mPTP), a process that can be induced by mitochondrial dysfunction. In some studies, Antimycin A has been shown to induce mitochondrial swelling, which can be monitored spectrophotometrically by measuring changes in light scattering. nih.govnih.gov

Table 1: Assays for Mitochondrial Function in this compound Studies

| Assay Type | Parameter Measured | Relevance to this compound Studies |

|---|---|---|

| High-Resolution Respirometry | Oxygen Consumption Rate | Quantifies the inhibition of mitochondrial respiration and determines inhibitory concentrations (e.g., IC50). caymanchem.com |

| Fluorescent Probe Assays | Mitochondrial Membrane Potential (ΔΨm) | Demonstrates the disruption of the proton gradient across the inner mitochondrial membrane. arvojournals.orgthermofisher.com |

| Luciferase-based Assays | ATP Levels | Measures the decrease in ATP synthesis resulting from the inhibition of oxidative phosphorylation. nih.gov |

| Spectrophotometry | Mitochondrial Swelling | Assesses the induction of the mitochondrial permeability transition pore. nih.gov |

Reactive Oxygen Species (ROS) Detection

The inhibition of the mitochondrial electron transport chain by this compound at complex III leads to an increased production of reactive oxygen species (ROS), particularly superoxide (B77818) (O2•−). caymanchem.com Various methods are utilized to detect and quantify this increase in ROS.

Fluorescent Probes: A common approach involves the use of fluorescent dyes that become fluorescent upon oxidation by ROS.

MitoSOX Red: This probe is specifically targeted to the mitochondria and is used for the detection of superoxide. An increase in its fluorescence intensity indicates an elevation in mitochondrial superoxide levels, which has been observed in cells treated with Antimycin A. nih.gov

Amplex Red: The Amplex Red assay is used for the detection of extracellular hydrogen peroxide (H2O2). jneurosci.org Since superoxide can be dismutated to H2O2, this assay provides an indirect measure of ROS production. nih.gov Studies have shown that Antimycin A induces H2O2 production. jneurosci.org

2',7'-dichlorodihydro-fluorescein diacetate (H2DCF-DA): This is a general ROS indicator that becomes fluorescent upon oxidation to dichlorofluorescein (DCF). arvojournals.org

Chemical Cytometry: This technique allows for the quantification of superoxide levels in the mitochondrial matrix of single cells. It has been used to measure the increase in superoxide concentration in myoblasts treated with Antimycin A. acs.org

Table 2: Methods for ROS Detection in this compound Research

| Detection Method | Type of ROS Detected | Principle |

|---|---|---|

| MitoSOX Red | Mitochondrial Superoxide (O2•−) | A mitochondrial-targeted probe that fluoresces upon oxidation by superoxide. nih.gov |

| Amplex Red Assay | Hydrogen Peroxide (H2O2) | A non-fluorescent compound that is oxidized by H2O2 in the presence of horseradish peroxidase to the fluorescent product, resorufin. jneurosci.org |

| H2DCF-DA | General Reactive Oxygen Species | A cell-permeable dye that is deacetylated and then oxidized by ROS to the highly fluorescent DCF. arvojournals.org |

| Chemical Cytometry | Superoxide | A quantitative method to measure the concentration of specific molecules, including superoxide, within single cells. acs.org |

Enzymatic Activity Measurements

Direct measurement of the enzymatic activity of the mitochondrial respiratory chain complexes is crucial for pinpointing the site of action of inhibitors like this compound.

Spectrophotometric Assays: The activities of the individual complexes of the electron transport chain are often measured using spectrophotometry. protocols.io For complex III (ubiquinol-cytochrome c reductase), the assay typically follows the reduction of cytochrome c. To determine the specific activity of complex III, the assay is run in the presence and absence of Antimycin A. The Antimycin A-sensitive activity, which represents the true complex III activity, is calculated by subtracting the rate in the presence of the inhibitor from the total rate. protocols.io This approach confirms that this compound directly inhibits this complex. In some studies, the activity of ATP-citrate lyase has also been measured, and this compound was found to be an inhibitor. caymanchem.com

Table 3: Enzymatic Assays in this compound Studies

| Enzyme/Complex | Assay Principle | Finding with this compound |

|---|---|---|

| Complex III (Ubiquinol-cytochrome c reductase) | Spectrophotometric measurement of cytochrome c reduction. | Directly inhibits the enzymatic activity. protocols.io |

| ATP-citrate lyase | Measurement of the rate of substrate conversion. | Found to be an inhibitor with a reported Ki value of 60.1 µM. caymanchem.com |

Molecular Biology and Genetic Techniques

Molecular biology and genetic techniques are instrumental in understanding the downstream cellular responses to this compound treatment, including changes in protein and gene expression.

Protein Expression Analysis (e.g., Immunoblotting)

Immunoblotting, or Western blotting, is a widely used technique to detect and quantify specific proteins in a sample. thermofisher.com In the context of this compound research, it is used to investigate the effects of the compound on various signaling pathways and cellular processes. For example, studies have used immunoblotting to show that Antimycin A treatment can lead to a reduction in the protein levels of c-Myc and affect the phosphorylation status of proteins like GSK3α/β. nih.gov Immunofluorescence, another antibody-based technique, can be used to visualize the subcellular localization of proteins and their expression levels. frontiersin.org

Gene Expression Analysis (e.g., RT-qPCR for ETC genes)

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a sensitive method for measuring the expression levels of specific genes. biomolecularsystems.comnih.govgene-quantification.de In studies investigating the cellular response to Antimycin A, RT-qPCR has been used to analyze changes in the transcript levels of genes involved in the mitochondrial electron transport chain and other cellular pathways. For instance, research on Plasmodium falciparum treated with Antimycin A revealed altered expression of genes related to respiration. nih.gov Additionally, qRT-PCR has been employed to analyze the expression of the antimycin biosynthesis gene cluster in Streptomyces species. whiterose.ac.uk

Recombinant Protein Expression Systems

Recombinant protein expression systems are essential for producing large quantities of specific proteins for in vitro studies. thermofisher.com These systems have been utilized in this compound research to investigate its direct interactions with target proteins. For example, recombinant Bcl-2 protein has been used in competitive binding assays to demonstrate that Antimycin A can bind to it. nih.gov Furthermore, an isothermal calorimetry assay using a recombinant mutant form of Bcl-2 (rhBcl-2Δ22) determined the binding affinity of this compound. caymanchem.com

Advanced Imaging Techniques

Advanced imaging techniques are crucial for visualizing the subcellular effects of this compound. Confocal and electron microscopy, in particular, provide detailed insights into the morphological and ultrastructural changes induced by this potent mitochondrial inhibitor.

Confocal Microscopy for Cellular and Organelle Morphology

Confocal microscopy is a powerful tool for observing the effects of this compound on cellular and mitochondrial morphology in living or fixed cells. eyewiki.orgreprocell.com This technique allows for the three-dimensional reconstruction of cells and organelles, providing clear images of mitochondrial network dynamics, membrane potential, and the localization of specific proteins. reprocell.combiorxiv.org

Studies utilizing confocal microscopy have demonstrated that treatment with Antimycin A leads to significant alterations in mitochondrial morphology. For instance, in human retinal pigment epithelial (RPE) cells, Antimycin A treatment resulted in a noticeable reduction in the fluorescence of MitoTracker Green FM, a stain sensitive to mitochondrial membrane potential, indicating a loss of mitochondrial integrity. nih.gov Similarly, in human lung microvascular endothelial cells (HLMVEC), Antimycin A exposure caused mitochondrial network fragmentation, characterized by a decrease in mitochondrial area, branch length, and the number of network branches. biorxiv.org The use of fluorescent probes, such as MitoSOX Red, in conjunction with confocal microscopy has also been instrumental in visualizing the generation of mitochondrial reactive oxygen species (ROS) induced by Antimycin A. biorxiv.org

In the context of cancer research, confocal microscopy has been employed to confirm the targeting of Antimycin A to mitochondria within cancer cells, such as the A549 human lung cancer cell line. researchgate.netresearchgate.net By observing the colocalization of fluorescently labeled Antimycin A formulations with mitochondrial markers, researchers can verify the specific delivery of the inhibitor to its site of action. researchgate.net

The table below summarizes key findings from studies using confocal microscopy to investigate the effects of Antimycin A.

| Cell Type | Observation | Finding | Reference |

| Human Retinal Pigment Epithelial (ARPE-19) Cells | Loss of mitochondrial membrane potential | Dose-dependent decrease in MitoTracker Green FM fluorescence intensity. | nih.gov |

| Human Lung Microvascular Endothelial Cells (HLMVEC) | Mitochondrial network fragmentation | Decreased mitochondrial area, branch length, and number of network branches. | biorxiv.org |

| Human Lung Cancer (A549) Cells | Mitochondrial targeting | Confirmation of Antimycin A delivery to mitochondria. | researchgate.netresearchgate.net |

| HeLa Cells | Apoptosis induction | Loss of mitochondrial membrane potential and inhibition of cell growth. | cellsignal.com |

Electron Microscopy for Ultrastructural Analysis

Electron microscopy (EM) offers unparalleled resolution for examining the fine details of cellular and organelle ultrastructure, making it indispensable for studying the profound impact of this compound. nih.govresearchgate.net Transmission electron microscopy (TEM) in particular allows for the visualization of internal cellular structures at the nanoscale. nih.govprotocols.io

Studies using TEM have revealed dramatic ultrastructural changes in mitochondria following Antimycin A treatment. In human RPE cells, exposure to Antimycin A led to swollen mitochondria with evident damage to their cristae and a reduction in the density of the mitochondrial matrix. nih.gov Similarly, in the fungal plant pathogen Rhizoctonia solani, Antimycin A1 treatment resulted in thickened cell walls, indistinct organelle boundaries, and swollen mitochondria. semanticscholar.org These observations provide direct visual evidence of the disruptive effect of Antimycin A on mitochondrial integrity and function.

The process of preparing samples for TEM involves several steps, including fixation, dehydration, embedding in resin, and ultrathin sectioning, to ensure the sample can withstand the electron beam and provide sufficient contrast for imaging. researchgate.netprotocols.iocase.edu While providing high-resolution images, a limitation of TEM is that it typically requires fixed, non-living samples. case.edu

The following table highlights significant ultrastructural changes observed with electron microscopy in response to Antimycin A.

| Organism/Cell Type | Ultrastructural Change | Technique | Reference |

| Human Retinal Pigment Epithelial (ARPE-19) Cells | Swollen mitochondria, damaged cristae, reduced matrix density. | TEM | nih.gov |

| Rhizoctonia solani (fungus) | Thickened cell walls, indistinct organelle boundaries, swollen mitochondria. | TEM | semanticscholar.org |

| Various | Provides detailed views of nuclear alteration, cytoplasmic reorganization, and loss of membrane integrity. | TEM | researchgate.net |

Systems-Level Omics Approaches (e.g., Metabolomics)

Systems-level "omics" approaches, particularly metabolomics, provide a comprehensive overview of the global metabolic changes induced by this compound. By analyzing the levels of numerous metabolites simultaneously, these studies offer insights into the broader physiological consequences of mitochondrial respiratory chain inhibition.